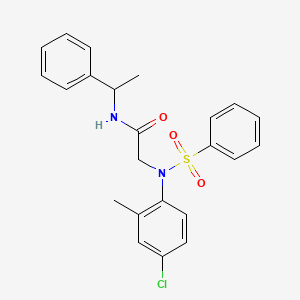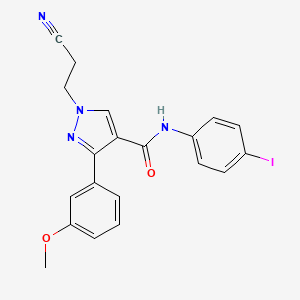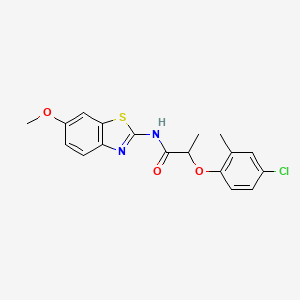![molecular formula C20H19N3O3S B5118344 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, also known as MpsB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of various enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit bacterial cell growth and division, leading to bacterial death.
实验室实验的优点和局限性
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity. However, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide and its suitability for clinical use.
合成方法
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The resulting acid is then reacted with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-3-chlorobenzamide. This intermediate is then reacted with methylphenylamine and sodium hydride to form the final product, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide.
科学研究应用
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
属性
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23(18-9-3-2-4-10-18)27(25,26)19-11-5-8-17(13-19)20(24)22-15-16-7-6-12-21-14-16/h2-14H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPJICVWPBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)sulfamoyl]-N-[(pyridin-3-YL)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)

acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
